2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl N,N-dimethylcarbamate
Description
This compound is a quinoline-based derivative featuring a trifluoromethylpyridine-substituted piperazine-piperidine scaffold and a dimethylcarbamate group. The quinoline core is linked to the piperidine moiety via a methylene bridge, while the piperazine ring is substituted with a 5-(trifluoromethyl)pyridin-2-yl group. The dimethylcarbamate at position 8 of the quinoline ring enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
[2-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]quinolin-8-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33F3N6O2/c1-34(2)27(38)39-24-5-3-4-20-6-8-22(33-26(20)24)19-35-12-10-23(11-13-35)36-14-16-37(17-15-36)25-9-7-21(18-32-25)28(29,30)31/h3-9,18,23H,10-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTSLXGMHZYMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC2=C1N=C(C=C2)CN3CCC(CC3)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl N,N-dimethylcarbamate is a complex organic molecule that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of piperazine derivatives, characterized by the presence of both quinoline and pyridine moieties. Its structure can be broken down as follows:
- Quinoline core : Known for various biological activities, including antibacterial and anticancer properties.
- Piperazine rings : Often associated with central nervous system (CNS) activity.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
The molecular formula is C23H28F3N5O2, with a molecular weight of approximately 485.5 g/mol.
Antibacterial Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antibacterial properties. For instance, a related piperazine derivative was shown to inhibit bacterial phosphopantetheinyl transferase (PPTase), which is crucial for bacterial viability. This inhibition was observed at submicromolar concentrations, demonstrating the potential for developing novel antibacterial agents from this class of compounds .
Anticancer Potential
Research has also highlighted the anticancer potential of quinoline derivatives. A study focusing on similar structures revealed that certain analogs exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT116). The IC50 values for these compounds ranged from 27.3 μM to 6.2 μM, indicating moderate to high potency against these cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of the compound. Studies indicate that modifications to the piperazine and quinoline components can significantly affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on quinoline nitrogen | Increased binding affinity to target receptors |
| Variation in piperazine substituents | Altered CNS activity and selectivity |
| Presence of trifluoromethyl group | Enhanced metabolic stability and bioavailability |
Case Studies
- Antibacterial Efficacy :
- Cytotoxicity Against Cancer Cells :
- Neuropharmacological Effects :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl N,N-dimethylcarbamate exhibit significant antibacterial activity. For instance, studies have shown that derivatives with piperazine structures can inhibit bacterial phosphopantetheinyl transferases, which are critical for bacterial viability . This inhibition leads to reduced bacterial growth without significant cytotoxicity to human cells.
| Compound | Target Pathogen | Mechanism of Action | MIC (µg/mL) |
|---|---|---|---|
| ML267 | Staphylococcus aureus | Inhibition of PPTase | Submicromolar |
Neuropharmacological Effects
The presence of piperazine and piperidine rings suggests potential applications in treating neurological disorders. Compounds in this class have been studied for their binding affinity to serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions . The structural modifications in the target compound may enhance its selectivity and efficacy.
Anticancer Potential
Some studies have indicated that quinoline derivatives possess anticancer properties. The mechanisms often involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways essential for tumor growth . While direct studies on the specific compound may be limited, related compounds have shown promise in preclinical models.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers highlighted the synthesis of various quinoline derivatives, including those similar to the target compound. They demonstrated that these compounds exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.98 µg/mL . The study emphasized structure-activity relationships, indicating that modifications to the piperazine ring significantly enhanced antibacterial potency.
Case Study 2: Neuropharmacological Assessment
In a pharmacological assessment involving a series of piperazine derivatives, it was found that certain compounds showed high affinity for serotonin receptors, leading to potential applications in treating depression and anxiety disorders . The assessment utilized various in vitro assays to determine binding affinities and downstream effects on neurotransmitter release.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Core Structure Variability: The target compound uses a quinoline scaffold, whereas analogs like 8b and 8e () employ pyridine cores. Quinoline derivatives often exhibit enhanced lipophilicity and CNS permeability compared to pyridine-based analogs .
Substituent Effects :
- The 5-(trifluoromethyl)pyridin-2-yl group in the target compound shares electronic similarities with the 3-(trifluoromethyl)benzoyl group in 8e , both leveraging trifluoromethyl’s electron-withdrawing properties for improved metabolic stability. However, the pyridine vs. benzoyl moiety may influence steric interactions with targets .
- The dimethylcarbamate group in the target compound contrasts with the acetamide or propanamide groups in analogs (e.g., 11a , 8b ), which could affect solubility and hydrolysis rates in vivo .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling of piperazine-piperidine and quinoline precursors, similar to the methods described for 11a (). However, the carbamate installation may require specialized reagents (e.g., dimethylcarbamoyl chloride) compared to the amide couplings in 8b and 8e .
Pharmacological and Biochemical Comparisons
Table 2: Hypothetical Pharmacological Profiles*
| Compound | Binding Affinity (nM) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Target Compound | ~10 (est.) | 15–20 | >60 |
| 11a () | ~50 | 5–10 | 30–40 |
| 8b () | ~25 | 8–12 | 45–50 |
*Extrapolated from structural analogs and physicochemical data.
Key Findings:
Binding Affinity :
- The target compound’s piperazine-piperidine scaffold may enhance binding to serotonin or dopamine receptors, as seen in structurally related antipsychotics. In contrast, 8b and 8e () with benzoyl-piperazine groups show moderate affinity for kinase targets .
Metabolic Stability :
- The dimethylcarbamate group in the target compound likely resists enzymatic hydrolysis better than the amide linkages in 11a and 8b , as carbamates generally exhibit slower degradation in hepatic microsomes .
Solubility :
- The polar carbamate group improves aqueous solubility compared to the lipophilic trifluoromethoxy and benzoyl substituents in 11a and 8b , respectively .
Q & A
Q. What synthetic methodologies are effective for constructing the piperazine-piperidine-quinoline scaffold in this compound?
The compound’s synthesis likely involves coupling reactions between functionalized quinoline and piperazine-piperidine intermediates. For example, analogous compounds (e.g., quinoline-piperazine hybrids) are synthesized via nucleophilic substitution or amide coupling, followed by purification using normal-phase and amine-phase chromatography to resolve polar byproducts . Key steps include:
- Piperazine functionalization : Substitution of aryl groups (e.g., trifluoromethylpyridine) via reflux with 1-arylpiperazine derivatives in anhydrous solvents.
- Chromatographic purification : Sequential use of normal-phase (e.g., DCM/EtOAc/MeOH gradients) and amine-phase columns to isolate the target compound .
Q. How is structural validation performed for this compound post-synthesis?
Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS) are critical:
- ¹H/¹³C NMR : Peaks for the quinoline aromatic protons (δ 7.5–9.5 ppm), piperazine/piperidine methylene groups (δ 2.4–3.5 ppm), and trifluoromethylpyridine signals (distinct coupling patterns) confirm connectivity .
- LCMS : Retention time and molecular ion ([M+H]⁺) match theoretical values. Purity (>95%) is assessed via UV absorbance at 215/254 nm .
Advanced Research Questions
Q. What optimization strategies improve yield in multi-step syntheses of similar piperazine-quinoline derivatives?
Heuristic algorithms (e.g., Bayesian optimization) systematically explore reaction parameters (e.g., temperature, solvent, catalyst loading) to maximize yield. For example:
Q. How can researchers evaluate this compound’s potential to reverse P-glycoprotein (P-gp)-mediated multidrug resistance?
Use flow cytometry-based intracellular accumulation assays:
- Cell lines : Lucena 1 (P-gp overexpressing) vs. K562 (control) in RPMI-1640 medium.
- Probes : Rhodamine-123 (Rho123) or doxorubicin (Dox) fluorescence intensity is measured after compound treatment (5 µM). Verapamil serves as a positive control .
- Data interpretation : Increased fluorescence in Lucena 1 indicates P-gp inhibition.
Q. What structural modifications enhance target affinity or metabolic stability?
Structure-activity relationship (SAR) studies suggest:
- Trifluoromethyl group : Improves lipophilicity and resistance to oxidative metabolism compared to methyl or chloro analogs.
- Piperazine substitution : Bulky aryl groups (e.g., 4-chlorophenyl) enhance receptor binding but may reduce solubility.
- Carbamate vs. amide : The N,N-dimethylcarbamate at C-8 may reduce hydrolysis rates compared to ester linkages .
Q. Which analytical techniques resolve challenges in purifying this compound?
- Normal-phase chromatography : Separates non-polar impurities using gradients of DCM/EtOAc.
- Amine-phase chromatography : Resolves basic byproducts (e.g., unreacted piperazine) with hexane/EtOAc/MeOH gradients .
- HPLC-MS : Quantifies trace impurities (<0.1%) using C18 columns and acetonitrile/water mobile phases .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in biological activity across similar analogs?
- In vitro vs. in vivo models : Low cell permeability in vitro (e.g., due to efflux pumps) may not correlate with in vivo efficacy. Use parallel artificial membrane permeability assays (PAMPA) to validate .
- Batch variability : Ensure consistent purity (>98%) via LCMS and adjust synthetic protocols (e.g., stoichiometry, reaction time) .
Q. Why might NMR spectra show unexpected splitting patterns for the piperazine protons?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
